Literature review on N-methyl-3-(phenylsulfonyl)propylamine
Literature review on N-methyl-3-(phenylsulfonyl)propylamine
Defining the Goal
I'm starting to formulate a plan to draft a comprehensive whitepaper on N-methyl-3-(phenylsulfonyl)propylamine, keeping researchers and drug development experts in mind. I need to figure out the right format for maximum impact and information delivery for this audience.
Investigating the Compound
I'm now diving deep into the compound itself. It seems the initial search terms might not be the most common. I've broken down the structure and identified a possible connection to Atomoxetine, Fluoxetine, or Nisoxetine synthesis, or perhaps related impurities. I'm exploring the phenylsulfonyl group specifically, looking into its context. I suspect it's a specific niche molecule or a misinterpretation, but I want to be thorough.
Refining the Search
I'm now refining my search queries, having realized that there might be slight variations in the name's nomenclature. I've constructed several specific search strings and hypotheses to address this, and I'm prepared to broaden my scope if it appears to be a more niche compound. I am looking for synthesis information or its potential role as a drug intermediate. I'm keeping a blockbuster connection in mind, too.
Confirming Structural Analogs
I'm now investigating structural analogs to solidify my understanding. I've focused on Fluoxetine, Atomoxetine, and Duloxetine and I'm looking at potential derivatizations where the ether/amine linkage is modified or replaced. Perhaps this compound is a fragment used in sulfonamide drug synthesis. I'm focusing my searches to ground my expertise and build an authoritative foundation. \n\n Based on the gathered information, I'm now drafting the guide's structure. It'll be a technical whitepaper titled "Technical Whitepaper: [Compound Name] – Synthesis, Reactivity, and Applications." The sections will include an introduction, synthesis routes, reactivity/stability data crucial for drug development, potential applications in drug synthesis, and safety/handling information. I will leverage Graphviz for visual representations of synthesis and metabolic pathways.
Analyzing Chemical Analogues
I'm finding that "N-methyl-3-(phenylsulfonyl)propylamine" yields sparse search results. This is leading me to explore related compounds. "N-methyl-3-phenylpropylamine" (Fluoxetine Impurity B) has abundant data, and I'm now also looking into "3-hydroxy-N-methyl-3-phenylpropylamine". This information should help me to infer key characteristics of the initial target.
Exploring Structural Similarities
I'm now focusing on the compound's structural context. I'm considering it as a sulfone analog of the Fluoxetine/Atomoxetine backbone, and also as a potential reagent in sulfonamide synthesis or a 5-HT6 antagonist. I'm also now searching for structural matches, like "N-methyl-3-(benzenesulfonyl)propan-1-amine," and similar names, and I am ruling out metabolite possibilities. It is probably not an intermediate for Nisoxetine, though.
Investigating Building Block Utility
I'm now viewing "N-methyl-3-(phenylsulfonyl)propylamine" as a potentially rare building block. My focus has shifted toward predicting its properties, synthesis routes, and potential applications. I'm focusing on its value as a bioisostere, and considering its role in sulfonamide synthesis or as a ligand scaffold. Further, I'm checking for synthesis routes by searching for the "reaction of phenyl sulfinate with 3-chloro-N-methylpropylamine". I also checked the CAS.
Defining Synthesis and Applications
I'm now detailing a synthesis guide, considering both direct and indirect routes. I'm focusing on nucleophilic substitution and Michael addition variations. I'll outline two potential routes: one starting with a sulfide and another with the sulfone directly. I'll also explore the use of this compound as a building block for CNS agents, particularly 5-HT6 and H3 antagonists, as these are common targets.
Analyzing the Search Terms
I'm initially facing a unique challenge. The lack of direct search results points toward a specialized chemical intermediate, possibly proprietary. My focus has shifted toward framing this as a custom synthesis target or a niche building block, with an emphasis on GPCR ligands like 5-HT, to align with the user's need for an in-depth technical guide.
Exploring Synthesis Strategies
I've moved on to exploring synthetic routes. My search is now targeting specific chemical entities like "3-(phenylsulfonyl)propylamine" and its variations, alongside precursor compounds. I'm also looking at the reaction of sodium benzenesulfinate with 3-chloropropylamine and oxidation of the sulfide analog to confirm a common route. The N-methyl derivative looks straightforward, as expected, but this information validates my understanding.
Confirming Compound Identity
I've pinpointed the core scaffold as 3-Benzenesulfonylpropylamine hydrochloride. It's real, though specialized. My immediate next step is the synthesis: starting with that building block and focusing on the methylation step to create the target N-methyl derivative.
Outlining a Synthesis Strategy
Now I'm diving deeper into synthesis strategy for the target molecule, considering both linear and convergent routes. I'm leaning toward creating a comprehensive whitepaper that covers synthesis, reactivity, and potential applications. Specifically, I'm thinking of addressing the convergent route using Sodium Benzenesulfinate plus N-methyl-3-chloropropylamine, the most common approach for this class of sulfones. I'm also planning to explore the oxidation of the thio-precursor as another possible avenue.
Analyzing Sulfone Properties
I'm now zeroing in on the sulfone's characteristics. I've noted its electron-withdrawing nature and the acidity of its alpha-protons, making alkylation feasible. Stability under standard conditions is also confirmed. Considering applications, the sulfone acts as a key linker in GPCR ligands, and also serves as a robust "spacer" in broader medicinal contexts. Standard amine and sulfone handling procedures are a safety priority. I'm visualizing the synthesis and derivatization in DOT diagrams now. I need to make some decisions.
Justifying Synthesis Approach
I'm validating my choices. I prefer Sodium Benzenesulfinate for SN2 reactions because it avoids the unpleasant odor and risks of using thiols. N-methylation enhances solubility and frequently modifies metabolic stability. Finally, I'll utilize HPLC/MS to rigorously track the alkyl halide's disappearance, which will self-validate the protocol.
Validating Chemical Scaffold
My focus has shifted to establishing the chemical context. I'm grounding the chemistry with CAS numbers, specifically 98510-51-1, and citing robust sources on sulfone synthesis. I'm also confirming that the N-methyl derivative isn't a widely known compound but a derivative. Exploring potential applications, I'm finding this amine is likely a fragment for library synthesis, such as in various 5-HT6 antagonists. I have enough to make a solid technical guide now.
